

An In-depth Technical Guide to the Chemical Properties and Stability of Sulfisoxazole

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Compound of Interest

Compound Name: Sulfisoxazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria.^[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.^{[1][2]} Unlike bacteria, humans obtain folic acid from their diet, rendering this pathway an excellent target for selective antibacterial agents. This technical guide provides a comprehensive overview of the core chemical properties and stability profile of **sulfisoxazole**, offering critical data and methodologies for research and drug development.

Core Chemical Properties

A thorough understanding of **sulfisoxazole**'s physicochemical properties is fundamental to its formulation, delivery, and pharmacokinetic profiling. The key quantitative data are summarized in the table below.

| Property | Value | Reference |
|--------------------|-----------------------------------------------------------------|-----------|
| IUPAC Name | 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | [1] |
| Chemical Formula | C ₁₁ H ₁₃ N ₃ O ₃ S | [1] |
| Molecular Weight | 267.31 g/mol | |
| Melting Point | 195°C | |
| pKa | 5.0 | [3] |
| Aqueous Solubility | 350 mg in 100 mL (at pH 6) | [3] |
| LogP (XLogP3-AA) | 1.3 | [2] |
| Appearance | White, odorless, slightly bitter, crystalline powder. | [3] |

Stability Profile

The stability of **sulfisoxazole** is a critical parameter influencing its shelf-life, formulation, and degradation pathways.

pH-Dependent Degradation

Sulfisoxazole's stability is significantly influenced by pH. Forced degradation studies have shown that the drug undergoes significant degradation under both acidic and basic conditions. The degradation rate increases at higher initial pH values, which is attributed to the deprotonated form of **sulfisoxazole** being more susceptible to degradation.

Thermal Stability

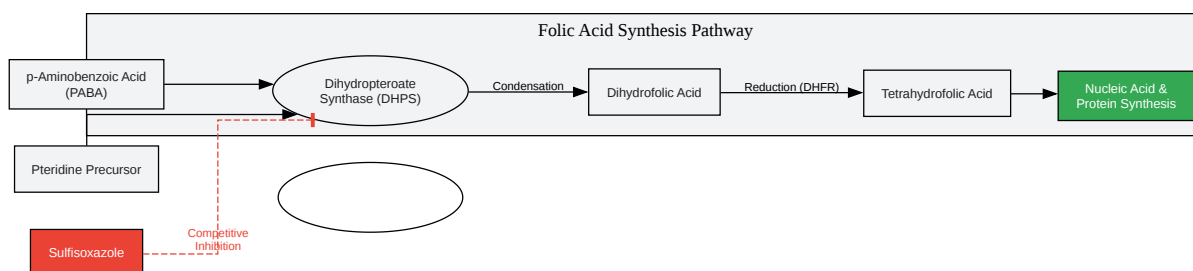
Elevated temperatures accelerate the degradation of **sulfisoxazole**. When heated to decomposition, it emits toxic fumes containing sulfur oxides (SO_x) and nitrogen oxides (NO_x). Thermal stress testing is a critical component of forced degradation studies to establish stability-indicating methods.

Photostability

Sulfisoxazole is subject to photodegradation. The rate of its direct photolysis in aqueous solutions is dependent on the pH. The quantum yield for direct photodegradation is highest for the protonated state of the molecule.[4] A common degradation product observed during photolysis is sulfanilic acid.[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfisoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydrofolic acid, an essential step in the folic acid synthesis pathway. Due to its structural similarity to PABA, **sulfisoxazole** binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. The depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, halts the synthesis of essential nucleic acids and proteins, ultimately inhibiting bacterial growth.



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Sulfisoxazole's inhibition of bacterial folic acid synthesis.

Experimental Protocols

pKa Determination by Potentiometric Titration

This method determines the ionization constant of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

- **Preparation of Analyte Solution:** Accurately weigh and dissolve a known amount of **sulfisoxazole** in a suitable solvent mixture (e.g., water-methanol or water-DMSO) due to its limited aqueous solubility.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination by Shake-Flask Method

This equilibrium-based method is considered the gold standard for determining the intrinsic solubility of a compound.

Methodology:

- **Preparation:** Add an excess amount of solid **sulfisoxazole** to a series of vials containing a buffer solution of a specific pH.
- **Equilibration:** Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter.

- Quantification: Analyze the concentration of **sulfisoxazole** in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The measured concentration represents the solubility of **sulfisoxazole** at that specific pH and temperature.

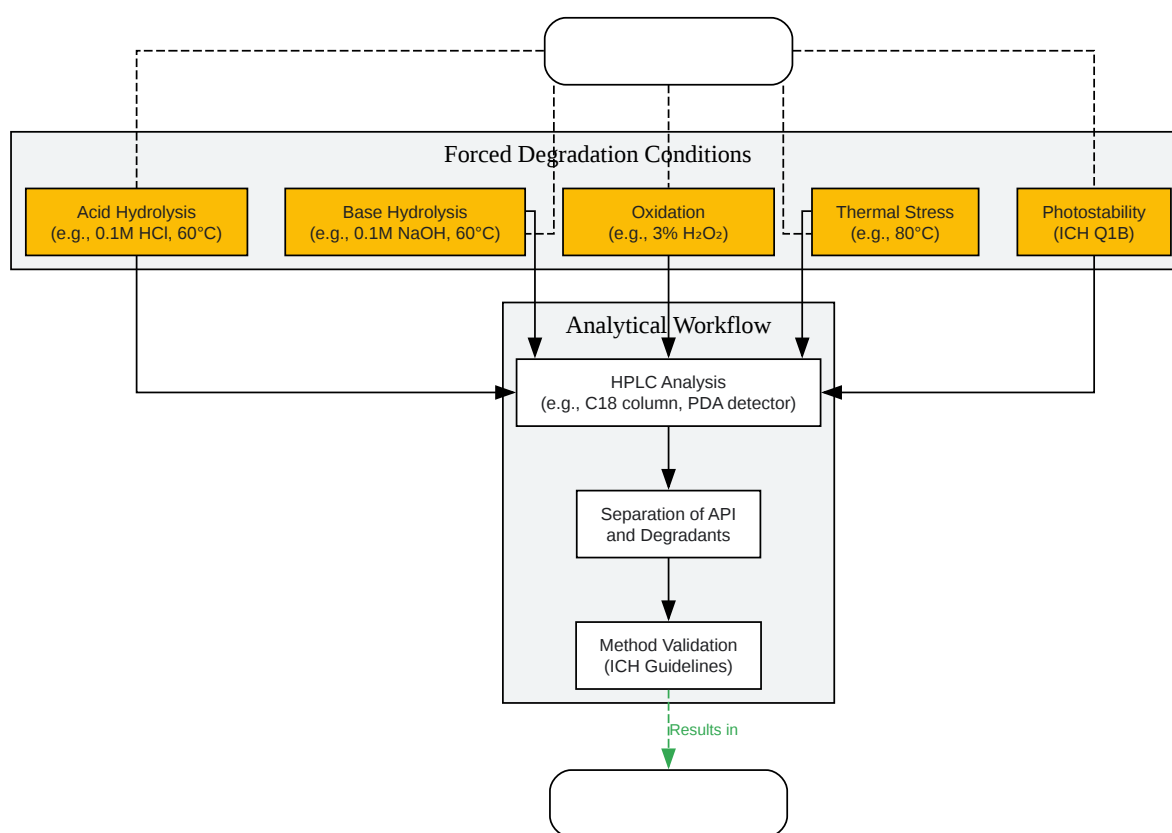
Stability-Indicating Assay by Forced Degradation Studies

Forced degradation studies are essential for developing and validating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Methodology:

- Stress Conditions: Expose solutions of **sulfisoxazole** to a variety of stress conditions, including:
 - Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
 - Basic Hydrolysis: 0.1 M NaOH at a specified temperature.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
 - Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.[\[5\]](#)
- Sample Analysis: At various time points, withdraw samples from each stress condition.
- Chromatographic Separation: Analyze the samples using a suitable HPLC method, typically with a C18 column and a gradient mobile phase, to separate the intact **sulfisoxazole** from any degradation products.

- **Peak Purity and Mass Balance:** Assess the specificity of the method by evaluating peak purity using a photodiode array (PDA) detector and calculating the mass balance to account for all the material.
- **Method Validation:** Validate the developed stability-indicating method for parameters such as accuracy, precision, linearity, and robustness according to ICH guidelines.



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Workflow for developing a stability-indicating assay method.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties and stability characteristics of **sulfisoxazole**. The tabulated physicochemical data serve as a quick reference for formulation development, while the outlined stability profile highlights the critical factors—pH, temperature, and light—that must be controlled to ensure the drug's integrity. The provided experimental protocols for pKa and solubility determination, along with the workflow for developing a stability-indicating assay, offer practical guidance for researchers. A comprehensive understanding of these core attributes is indispensable for the successful development, manufacturing, and clinical application of **sulfisoxazole**-containing pharmaceutical products.

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